5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two isoindole-1,3-dione units connected by a carbonyl group, with each isoindole unit further substituted with a 4-hydroxyphenyl group.
Preparation Methods
The synthesis of 5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of phthalic anhydride with primary amines. One common method is the condensation of phthalic anhydride with 4-aminophenol under controlled conditions to form the desired isoindole-1,3-dione structure. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require a catalyst to enhance the reaction rate .
Chemical Reactions Analysis
5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxy groups can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of pro-inflammatory enzymes .
Comparison with Similar Compounds
Similar compounds to 5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] include other isoindole-1,3-dione derivatives, such as phthalimides and benzofuran-1,3-dione derivatives. These compounds share similar structural motifs but differ in their specific substituents and functional groups. The uniqueness of 5,5’-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] lies in its specific substitution pattern and the presence of the carbonyl linker, which imparts distinct chemical and biological properties .
Properties
CAS No. |
53417-18-8 |
---|---|
Molecular Formula |
C29H16N2O7 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5-[2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H16N2O7/c32-19-7-3-17(4-8-19)30-26(35)21-11-1-15(13-23(21)28(30)37)25(34)16-2-12-22-24(14-16)29(38)31(27(22)36)18-5-9-20(33)10-6-18/h1-14,32-33H |
InChI Key |
HRKJDGKQNWUJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.